Malononitrile, (2-hydroxy-1-(naphthylmethylene))-
Overview
Description
Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a naphthylmethylene group attached to a malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, typically involves the condensation of 2-hydroxy-1-naphthaldehyde with malononitrile. This reaction is often carried out under basic conditions, using catalysts such as piperidine or other amines to facilitate the Knoevenagel condensation . The reaction can be performed under reflux or at room temperature, depending on the desired yield and reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, undergoes various types of chemical reactions, including:
Condensation Reactions: It readily participates in Knoevenagel condensations with aldehydes and ketones to form substituted alkenes.
Cycloaddition Reactions: The compound can undergo [4+2] cycloadditions to form fused cyclic and polycyclic compounds.
Substitution Reactions: The hydroxyl group in the naphthyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as piperidine, sodium hydroxide, and potassium carbonate. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted alkenes, cyclic compounds, and polycyclic structures. These products often exhibit significant biological and chemical properties, making them valuable in research and industrial applications .
Scientific Research Applications
Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group in the naphthyl ring can form hydrogen bonds, while the malononitrile core can act as an electron-withdrawing group, stabilizing reaction intermediates . These properties enable the compound to interact with various molecular targets and pathways, influencing biological processes such as enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, known for its reactivity in condensation reactions.
Malononitrile: A core component of the compound, widely used in organic synthesis for its nucleophilic properties.
Benzylidenemalononitrile: A related compound that also undergoes Knoevenagel condensation and has applications in the synthesis of various organic molecules.
Uniqueness
Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, stands out due to the presence of both the naphthyl and malononitrile groups, which confer unique reactivity and versatility in chemical synthesis. Its ability to participate in multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10(9-16)7-13-12-4-2-1-3-11(12)5-6-14(13)17/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDYXURSVIOOCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144164 | |
Record name | Malononitrile, (2-hydroxy-1-(naphthylmethylene))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101756-32-5 | |
Record name | Malononitrile, (2-hydroxy-1-(naphthylmethylene))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (2-hydroxy-1-(naphthylmethylene))- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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